

# Seviteronel preclinical to clinical translation challenges

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

[Get Quote](#)

## Seviteronel's Mechanism of Action

**Seviteronel** is an investigational, oral small-molecule therapeutic with a dual mechanism of action [1] [2] [3]:

- **Selective CYP17 Lyase Inhibitor:** It potently inhibits the cytochrome P450c17a (CYP17) enzyme, specifically with higher selectivity for its 17,20-lyase activity over its 17- $\alpha$ -hydroxylase activity [4] [2]. This selective inhibition blocks the production of androgens (and downstream estrogens), crucial for the growth of certain hormonally-dependent cancers.
- **Androgen Receptor (AR) Antagonist:** It acts as a competitive antagonist of the androgen receptor, inhibiting the binding and activation by androgens. It is effective against both wild-type AR and certain mutated forms (e.g., T877A, F876L) associated with resistance to other therapies [4].

## Clinical Translation Challenges

The transition from promising preclinical data to clinical application revealed several critical challenges, outlined in the table below.

| Challenge Category | Specific Findings & Data | Clinical Outcome / Status |
|--------------------|--------------------------|---------------------------|
|--------------------|--------------------------|---------------------------|

| **Tolerability & Safety | Phase 1 (Breast Cancer):** DLTs included **Grade 3 confusional state (750 mg)** and **Grade 3 delirium/mental status change (600 mg)**. Common AEs (Gr 1/2) were tremor, nausea, vomiting, fatigue [1] [5]. **Phase 2 (Prostate Cancer):** High prevalence of "concentration impairment"; poor tolerability led to frequent dose reductions/discontinuations [4]. | **RP2D** established at **450 mg QD** for women with breast cancer [1]. Development in mCRPC discontinued due to poor tolerability [4]. | | **Efficacy in Late-Stage Trials | Phase 2 (Post-Enzalutamide mCRPC):** Modest PSA responses ( $\geq 50\%$  **PSA decline in 1 of 17 patients**); no objective tumor responses per RECIST 1.1 [4]. | Limited clinical efficacy in the intended patient population did not support further development for mCRPC [4]. | | **Proposed Mechanism & Corticosteroid Use** | Preclinical rationale: Selective lyase inhibition may spare hydroxylase activity, potentially reducing upstream steroid accumulation and the need for concomitant prednisone [4]. | Clinical trials proceeded **without steroid co-administration** [4] [6]. The inability to manage toxicities without steroids may have contributed to the tolerability issues [4]. |

## Experimental Considerations for Researchers

For scientists studying agents like **seviteronel**, these clinical findings highlight key areas for preclinical investigation:

- **Tolerability and Dosing:** The sex-specific and body mass-related bioavailability observed in early trials [7] underscores the need for robust pharmacokinetic/pharmacodynamic (PK/PD) models. Furthermore, the serious neurological adverse events indicate that standard toxicology screens should include specialized assessments for central nervous system effects.
- **Combination with Radiotherapy:** Preclinical data suggests **seviteronel** can radiosensitize AR-positive triple-negative breast cancer cells by impairing double-strand DNA break repair [2]. The experimental workflow for such studies is outlined below.



[Click to download full resolution via product page](#)

## Conclusion

In summary, **seviteronel**'s clinical development was halted primarily due to **dose-limiting neurological toxicities and insufficient efficacy** in the post-enzalutamide mCRPC population. Its development illustrates the critical challenge of balancing a drug's mechanistic promise with its clinical tolerability profile, particularly when proceeding without concomitant medications like corticosteroids.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase ... [pmc.ncbi.nlm.nih.gov]
2. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen ... [pmc.ncbi.nlm.nih.gov]
3. Seviteronel: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. Phase 2 Study of Seviteronel (INO-464) in Patients With ... [sciencedirect.com]
5. Phase 1 study of seviteronel, a selective CYP17 lyase and ... [pubmed.ncbi.nlm.nih.gov]
6. FDA grants fast-track status for Innocrin's seviteronel to ... [pharmaceutical-technology.com]
7. Seviteronel - an overview | ScienceDirect Topics [sciencedirect.com]

To cite this document: Smolecule. [Seviteronel preclinical to clinical translation challenges].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548885#seviteronel-preclinical-to-clinical-translation-challenges>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)